molecular formula C21H21N3O5S B11489097 N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11489097
M. Wt: 427.5 g/mol
InChI Key: WNCRYWLIMTVWMB-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines. This compound is known for its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromene core: This involves the cyclization of a suitable precursor to form the 2-oxo-2H-chromene structure.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine.

    Final coupling: The final step involves coupling the sulfonylated phenyl ring with the chromene core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced chromene derivatives, and substituted piperazine derivatives.

Scientific Research Applications

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of certain tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can exert anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide
  • Sildenafil impurity A

Uniqueness

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H21N3O5S/c1-23-10-12-24(13-11-23)30(27,28)17-8-6-16(7-9-17)22-20(25)18-14-15-4-2-3-5-19(15)29-21(18)26/h2-9,14H,10-13H2,1H3,(H,22,25)

InChI Key

WNCRYWLIMTVWMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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